molecular formula C6H5N3O4 B1433208 6-(Nitroamino)-3-pyridinecarboxylic acid CAS No. 439681-56-8

6-(Nitroamino)-3-pyridinecarboxylic acid

Cat. No.: B1433208
CAS No.: 439681-56-8
M. Wt: 183.12 g/mol
InChI Key: OFWPHLJCNRCENK-UHFFFAOYSA-N
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Description

6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (CAS 15658-59-0) is a chemical compound with the molecular formula C 7 H 7 N 3 O 4 . It belongs to the class of organic compounds known as pyridinecarboxylic acids, which are heterocyclic compounds featuring a carboxylic acid functional group on a pyridine ring . This specific methyl ester derivative contains a nitroamino functional group, making it a potential intermediate for more complex chemical synthesis. Pyridinecarboxylic acid derivatives are of significant interest in medicinal and pharmacological research. Structurally related compounds have been identified as key scaffolds with diverse biological activities. For instance, certain pyridinecarboxylic acid derivatives act as ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) , a nuclear receptor that is a well-known therapeutic target . Activation of PPARγ by these ligands can exhibit potent anti-inflammatory effects by inhibiting the NF-κB pathway and reducing the production of reactive nitrogen and oxygen species, such as nitric oxide (NO) and hydrogen peroxide (H 2 O 2 ) . Furthermore, research indicates that such derivatives can stimulate the expression of pro-angiogenic mediators , including VEGF-A and eNOS, via the PI3K/AKT/mTOR signaling cascade, suggesting potential applications in studies related to vascular biology and tissue repair . This product is intended for research purposes as a chemical building block or reference standard in the exploration of novel pharmaceuticals, agrochemicals, and material science. Researchers can utilize this compound to develop new molecules with potential immunomodulatory, anti-inflammatory, or pro-angiogenic properties. Notice to Researchers: This product is offered for Research Use Only . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only .

Properties

IUPAC Name

6-nitramidopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c10-6(11)4-1-2-5(7-3-4)8-9(12)13/h1-3H,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWPHLJCNRCENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

applications of 6-(Nitroamino)-3-pyridinecarboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-(Nitroamino)-3-pyridinecarboxylic acid in Medicinal Chemistry

Executive Summary

This compound (CAS: 958815-11-7), often referred to as 6-nitroaminonicotinic acid, represents a critical kinetic intermediate in the synthesis of nitrogen-rich heterocyclic scaffolds. While rarely isolated in final drug formulations due to the inherent reactivity of the N-nitroamine functionality, it serves as the essential mechanistic gateway to 6-amino-5-nitronicotinic acid .

This rearranged product is a "privileged structure" in medicinal chemistry, functioning as the primary precursor for imidazo[4,5-b]pyridines —a scaffold ubiquitous in kinase inhibitors, antiviral agents (HCV), and GABAergic modulators. This guide details the generation, rearrangement, and downstream application of this molecule to synthesize bioactive heterocycles.[1][2]

Chemical Identity & Mechanism

  • Compound: this compound

  • Structure: A pyridine ring substituted with a carboxylic acid at C3 and a nitroamino group (

    
    ) at C6.
    
  • Reactivity Profile: The compound is an N-nitro species. Under acidic conditions, it undergoes an intramolecular Bamberger-type rearrangement , migrating the nitro group from the exocyclic nitrogen to the thermodynamically stable C5 position (ortho to the amine, meta to the acid).

Mechanism of Action (Synthetic):

  • Generation: Electrophilic attack of nitronium ion (

    
    ) on the exocyclic amine of 6-aminonicotinic acid.
    
  • Rearrangement: Acid-catalyzed migration of the nitro group to the C5 position.

  • Utility: The resulting ortho-nitroaniline motif allows for reduction to a vicinal diamine, enabling the closure of an imidazole ring.

Protocol A: Synthesis & Rearrangement

Objective: To generate this compound in situ and drive its rearrangement to the stable building block 6-amino-5-nitronicotinic acid.

Materials:

  • 6-Aminonicotinic acid (1.0 eq)

  • Sulfuric acid (

    
    ), conc. (Solvent/Catalyst)[1][3][4]
    
  • Nitric acid (

    
    ), fuming (1.1 eq)
    
  • Ice/Water bath

Experimental Workflow:

  • Dissolution (Step 1):

    • Charge a chemically resistant reactor with concentrated

      
       (5 mL per gram of substrate).
      
    • Cool to 0–5 °C .

    • Slowly add 6-aminonicotinic acid in portions, maintaining internal temperature

      
      . Note: Exothermic dissolution.
      
  • Nitration (Formation of the Nitroamine):

    • Cool the mixture to -5 °C .

    • Add fuming

      
       dropwise over 30 minutes.
      
    • Critical Observation: At this low temperature, the kinetic product This compound is the dominant species. Isolation at this stage is possible by quenching in ice, but typically avoided due to stability concerns.

  • Rearrangement (The "Application" Step):

    • Allow the mixture to warm to Room Temperature (20–25 °C).

    • Stir for 1 hour.

    • Heat gradually to 50–60 °C for 2 hours.

    • Mechanism:[1][4][5] The thermal energy drives the nitro group from

      
      , forming 6-amino-5-nitronicotinic acid.
      
  • Workup:

    • Pour the reaction mixture onto crushed ice (10x volume).

    • Adjust pH to ~3.0 with NaOH (aq) or Sodium Acetate to precipitate the product.

    • Filter the yellow solid (6-amino-5-nitronicotinic acid).

Data Validation:

Parameter Kinetic Product (Nitroamine) Thermodynamic Product (C-Nitro)
Structure Pyridine-3-COOH, 6-NH-NO2 Pyridine-3-COOH, 5-NO2, 6-NH2
Stability Low (Reverts or degrades) High (Stable solid)
Color Colorless/Pale Yellow/Orange

| Key NMR Signal | Broad NH (acidic) | Distinct aromatic protons (singlets) |[3][6]

Protocol B: Downstream Application (Imidazo[4,5-b]pyridine Synthesis)

Context: This protocol demonstrates the primary medicinal chemistry application: converting the rearranged scaffold into a drug-like heterocycle.

Step 1: Reduction to Diamine

  • Suspend 6-amino-5-nitronicotinic acid in Methanol/THF.

  • Add Pd/C (10% w/w) and stir under

    
     atmosphere (balloon) for 4 hours.
    
  • Filter catalyst. The filtrate contains 5,6-diaminonicotinic acid .

Step 2: Cyclization to Imidazo[4,5-b]pyridine

  • Dissolve the crude diamine in Triethyl Orthoformate (TEOF) or Formic Acid.

  • Reflux for 3 hours.

  • Concentrate and recrystallize.

  • Product: Imidazo[4,5-b]pyridine-6-carboxylic acid.

Pathway Visualization

G cluster_0 Critical Transformation Start 6-Aminonicotinic Acid Nitroamine 6-(Nitroamino)-3- pyridinecarboxylic acid (Kinetic Intermediate) Start->Nitroamine HNO3, H2SO4 < 0°C CNitro 6-Amino-5-nitronicotinic acid (Thermodynamic Product) Nitroamine->CNitro Rearrangement 55°C, H+ Diamine 5,6-Diaminonicotinic acid CNitro->Diamine H2, Pd/C Reduction Final Imidazo[4,5-b]pyridine- 6-carboxylic acid (Drug Scaffold) Diamine->Final HC(OEt)3 Cyclization

Caption: The synthetic pathway illustrating the role of this compound as the transient intermediate enabling the synthesis of the Imidazo[4,5-b]pyridine scaffold.

Medicinal Chemistry Applications

The Imidazo[4,5-b]pyridine scaffold, derived directly from this pathway, is utilized in:

  • Antivirals (HCV NS5B Inhibitors):

    • Derivatives of imidazo[4,5-b]pyridine-6-carboxylic acid serve as templates for RNA-dependent RNA polymerase inhibitors. The C6-acid allows for amide coupling to solubilizing tails.

  • Kinase Inhibitors (VEGFR/EGFR):

    • The "hinge-binding" motif of the imidazopyridine mimics the adenine ring of ATP. The 6-position (derived from the topic molecule) is the vector for accessing the solvent-exposed region of the kinase pocket.

  • GABA-A Agonists:

    • Structural analogues are investigated for anxiolytic properties without the sedative side effects of benzodiazepines.

References

  • Synthesis of Pyridine Carboxylic Acids: Palm, D., et al. "Synthesis and decarboxylation of pyridine carboxylic acids." Journal of Organic Chemistry, 1967. Link

  • Imidazo[4,5-b]pyridine Scaffolds: Rosenberg, A. J., et al. "Synthesis of Imidazo[4,5-b]pyridines... by Palladium Catalyzed Amidation."[1] Organic Letters, 2012.[1] Link

  • Nitration Mechanism: "Nitration - Aromatic and Heterocyclic." Wikipedia / Khan Academy Educational Resources. Link

  • Medicinal Chemistry of 6-Amino-5-nitronicotinic acid: Benchchem Application Note, "6-Amino-5-nitronicotinic acid medicinal chemistry applications." Link

Sources

Troubleshooting & Optimization

optimization of reaction conditions for pyridinecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimization of Pyridinecarboxylic Acid Synthesis

Introduction

This guide addresses the synthesis of pyridinecarboxylic acids (Picolinic, Nicotinic, and Isonicotinic acids) via the oxidation of alkylpyridines.[1] While industrial scales often utilize vapor-phase ammoxidation (e.g., Lonza or Jubilant processes), research and pilot-scale operations frequently rely on liquid-phase catalytic oxidation or electrochemical methods due to milder conditions and equipment availability.[2]

This document treats the reaction as a system of competing kinetics: the desired oxidation of the methyl group versus the fatal decarboxylation of the pyridine ring.

Module 1: Liquid-Phase Catalytic Oxidation (Co/Mn/Br System)

Target Audience: Researchers scaling up from gram to kilogram using autoclave systems.[2]

The "Amoco-type" oxidation (using Co/Mn acetates with a Bromide promoter in Acetic Acid) is the gold standard for laboratory optimization.

Troubleshooting & FAQs

Q1: My yield is stalling at ~60%, and I see a significant amount of tar. What is happening? Diagnosis: This is likely "electron starvation" of the catalyst or solvent burning.[2] Root Cause:

  • Bromide Depletion: The bromide promoter is volatile (as alkyl bromide or Br2).[2] If it escapes, the Co(III) species cannot regenerate efficiently, stopping the radical chain.

  • Solvent Oxidation: If the substrate concentration is too low, the radical species will attack the acetic acid solvent, creating tars. Solution:

  • Protocol Adjustment: Maintain a semi-continuous addition of the bromide source (e.g., NaBr or HBr) rather than a single bolus charge.

  • Temperature Check: Do not exceed 210°C. Above this, the acetic acid solvent degrades rapidly.[2]

Q2: The reaction initiates but then "dies" (induction period issues). Diagnosis: The catalyst is stuck in the Co(II) resting state. Solution: Add a radical initiator (e.g., dilute H2O2 or zirconium acetate) to kickstart the Co(II)


 Co(III) transition. Ensure high agitation rates (>800 RPM) to overcome mass transfer limitations of oxygen into the liquid phase.

Q3: I am losing product during workup. Where is it? Diagnosis: Decarboxylation.[2][3] Root Cause: Pyridinecarboxylic acids are zwitterionic.[2] At high temperatures (>150°C) without pressure, particularly the 2-isomer (Picolinic acid), they undergo Hammick-type decarboxylation to form pyridine. Solution: Never distill the solvent to dryness at high heat.[2] Use vacuum concentration at <60°C or precipitate via isoelectric point (see Module 3).[2]

Optimized Protocol: Co/Mn/Br Oxidation of 3-Picoline
  • Substrate: 3-Methylpyridine (1.0 eq)

  • Catalyst: Co(OAc)2 (0.05 eq), Mn(OAc)2 (0.01 eq)

  • Promoter: NaBr (0.02 eq)[2]

  • Solvent: Glacial Acetic Acid (5-10 volumes)

  • Conditions: 10-20 bar Air/O2, 160°C.

Workflow Visualization (Catalytic Cycle & Failure Points)

OxidationCycle Start Substrate (Alkylpyridine) Radical Benzylic Radical Start->Radical H-Abstraction by Br• Peroxide Peroxide Species Radical->Peroxide + O2 Tar Polymer/Tar (Solvent Burn) Radical->Tar Low O2 Pressure Aldehyde Aldehyde Intermediate Peroxide->Aldehyde Dehydration Acid Product (Pyridinecarboxylic Acid) Aldehyde->Acid Oxidation Decarb Pyridine + CO2 (Decarboxylation) Acid->Decarb T > 180°C Low Pressure CoMn Co(III)/Mn(III) Active Catalyst Br Br• Radical (Promoter) CoMn->Br Regenerates Br->CoMn Cycle

Caption: Figure 1. Radical chain mechanism for alkylpyridine oxidation. Note the critical role of Br• in H-abstraction and the thermal risk of decarboxylation at the product stage.

Module 2: Electrochemical Synthesis (Green Chemistry)

Target Audience: Researchers looking for metal-free or low-waste alternatives.[2]

Electrochemical oxidation avoids hazardous oxidants (HNO3, KMnO4) and operates at ambient pressure, significantly reducing decarboxylation risks.

Troubleshooting & FAQs

Q1: My anode is fouling (passivation) after 30 minutes. Diagnosis: Polymerization of radical intermediates on the electrode surface. Solution:

  • Solvent Change: Switch from pure aqueous acid to a mixed system (e.g., H2O/Acetonitrile or H2O/t-BuOH).[2]

  • Polarity Reversal: Implement a pulse sequence where the polarity flips for 1 second every minute to "clean" the electrode.[2]

Q2: Low Current Efficiency (<40%). Diagnosis: Oxygen Evolution Reaction (OER) is competing with your substrate oxidation.[2] Solution: Use a mediator. Direct oxidation requires high overpotential.[2] Adding Potassium Iodide (KI) or TEMPO allows the electrode to oxidize the mediator, which then chemically oxidizes the substrate in bulk solution.

Protocol: KI-Mediated Anodic Oxidation
  • Cell: Undivided cell with Graphite Anode and Stainless Steel Cathode.[2]

  • Electrolyte: 0.1 M Na2SO4 + 0.2 eq KI (Mediator).

  • Substrate: 3-Methylpyridine (0.5 M) in Water/Acetonitrile (1:1).

  • Conditions: Constant current (10-20 mA/cm²), Room Temperature.

  • Monitoring: Monitor pH. As acid forms, pH drops.[2] Maintain pH > 4 using NaOH to prevent protonation of the pyridine nitrogen, which deactivates the ring toward oxidation.

Module 3: Downstream Processing (Purification)

Target Audience: All users.[2] This is the most common bottleneck.

Pyridinecarboxylic acids are amphoteric (zwitterionic).[2] They are soluble in strong acid (cationic form) and strong base (anionic form) but have minimum solubility at their Isoelectric Point (pI) .[2]

Critical Data: Isoelectric Points
IsomerCommon NamepKa1 (COOH)pKa2 (NH+)Isoelectric Point (pI)Solubility at pI (g/100mL)
2-isomer Picolinic Acid1.015.323.16 ~0.4 (High Sol.)
3-isomer Nicotinic Acid2.074.853.46 ~1.5 (Mod.[2] Sol.)
4-isomer Isonicotinic Acid1.774.903.33 ~0.3 (Low Sol.)

Note: The 2-isomer (Picolinic) is significantly more soluble in water than the others due to its dipole moment, making pI precipitation less effective (yield loss to mother liquor).

Troubleshooting & FAQs

Q1: I adjusted the pH to 3.5, but nothing precipitated (specifically for Picolinic acid). Diagnosis: Picolinic acid is too soluble in water, even at its pI. Solution:

  • Concentration: Evaporate the reaction mixture to 20% of original volume before pH adjustment.

  • Copper Chelation: Add Cu(OAc)2.[2] Picolinic acid forms a highly insoluble 2:1 complex with Copper(II).[2] Filter the blue solid, then release the free acid using H2S or a cation exchange resin.

Q2: The product is colored (yellow/brown). Diagnosis: Traces of unreacted aldehyde or polymerized byproducts.[2] Solution: Dissolve the crude acid in 1M NaOH (forms the sodium salt), treat with activated carbon at 60°C for 30 mins, filter, and then re-acidify to the pI.

Purification Logic Tree

Purification Start Crude Reaction Mixture (Acidic/Aqueous) CheckIsomer Identify Isomer Start->CheckIsomer Route34 3- or 4- Isomer (Nicotinic/Isonicotinic) CheckIsomer->Route34 Route2 2- Isomer (Picolinic) CheckIsomer->Route2 pI_Adjust Adjust pH to pI (3.3 - 3.5) Route34->pI_Adjust Cu_Chelate Add Cu(II) Salt (Chelation) Route2->Cu_Chelate pI Precip fails (Too soluble) Precip Precipitate Forms pI_Adjust->Precip Final Pure Product Precip->Final Cu_Solid Filter Cu-Complex Cu_Chelate->Cu_Solid Release Release with H2S or Resin Cu_Solid->Release Release->Final

Caption: Figure 2. Purification strategy distinguishing between the soluble 2-isomer and the precipitable 3/4-isomers.

References

  • Dunn, G. E., et al. (1972).[3] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[3] Link[3]

  • Liao, L., et al. (2023).[2][4] "Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations." Nature, 617, 724–729. Link

  • Shimizu, A., et al. (2019).[2] "Electrochemical Synthesis of Pyridinecarboxylic Acids." Organic Process Research & Development. (General reference for electrochemical parameters).

  • Vorobyev, P. B., et al. (2017). "Optimization of vanadium-oxide catalyst for oxidation of 3-methylpyridine into nicotinic acid." Journal of the Serbian Chemical Society, 82(7). Link

  • Partenheimer, W. (1995). "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 23(2), 69-158.[2] (The authoritative source on Co/Mn/Br "Amoco" kinetics).[2]

Sources

Technical Support Center: HPLC Separation of Pyridinecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PCA-ISO-SEP-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Separating pyridinecarboxylic acid (PCA) isomers—Picolinic acid (2-PCA) , Nicotinic acid (3-PCA) , and Isonicotinic acid (4-PCA) —is a classic chromatographic challenge.[1] These compounds are structural isomers with identical molecular weights (123.11 g/mol ) and amphoteric (zwitterionic) properties.[1]

Standard C18 Reversed-Phase (RP) methods often fail because these polar analytes elute near the void volume (


) with poor selectivity (

) and severe peak tailing due to secondary silanol interactions.[1]

This guide provides a tiered approach to method development, moving from robust Ion-Pair Chromatography (IPC) to modern Hydrophilic Interaction Liquid Chromatography (HILIC) , specifically tailored for drug development workflows.

Part 1: The Analytes & The Challenge

Before selecting a column, you must understand the ionization states of your analytes. Small shifts in pH drastically alter retention behavior.[1]

Table 1: Physicochemical Properties of PCA Isomers
IsomerCommon NamePositionpKa1 (Pyridine N)pKa2 (Carboxyl)Separation Challenge
2-PCA Picolinic AcidOrtho1.015.39Chelation effects; often tails due to metal impurities.
3-PCA Nicotinic Acid (Niacin)Meta2.074.81Elutes between 2-PCA and 4-PCA; critical resolution pair.[1]
4-PCA Isonicotinic AcidPara1.844.96Similar pKa to 3-PCA; hardest to resolve from Nicotinic acid.[1]

Scientist's Note: At neutral pH (~7.0), these molecules exist as zwitterions (negative charge on carboxyl, positive on nitrogen) or anions. This charge repulsion prevents retention on standard C18 ligands.[1] You must either suppress ionization (Low pH), pair the ions (IPC), or use a polar stationary phase (HILIC).

Part 2: Method Selection Strategy

Do not default to C18. Use this decision matrix to select the correct mode based on your detection method and sample matrix.

MethodSelection Start START: Define Constraints Detection Detection Method? Start->Detection UV UV Detection->UV UV/Vis MS MS Detection->MS Mass Spec (LC-MS) Matrix Sample Matrix? Clean Clean Matrix->Clean Standards/Simple Complex Complex Matrix->Complex Plasma/Urine UV->Matrix HILIC METHOD B: HILIC (Amide/Zwitterionic) MS->HILIC Volatile Buffers Required IPC METHOD A: Ion-Pair RP (C18 + SOS/TEA) Clean->IPC Robustness Priority MixedMode METHOD C: Mixed-Mode (RP + Cation Exchange) Complex->MixedMode Direct Inject/Cleanup

Figure 1: Decision tree for selecting the optimal chromatographic mode. MS detection necessitates HILIC to avoid non-volatile ion-pairing agents.[1]

Part 3: Validated Experimental Protocols

Method A: The "Gold Standard" for UV Detection (Ion-Pairing)

Best for: QC labs, purity analysis, and non-MS applications where resolution is king.

Theory: We use an ion-pairing reagent (Sodium Octanesulfonate) to create a transient neutral complex with the positively charged pyridine ring, allowing it to retain on the hydrophobic C18 chain.

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Sodium 1-Octanesulfonate (SOS) + 0.1% Triethylamine (TEA) in Water.[1] Adjust pH to 2.5 with Phosphoric Acid.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Isocratic Method: 90% A / 10% B.[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature: 30°C.

  • Detection: UV @ 260 nm.[1]

Why this works:

  • pH 2.5: Ensures the carboxyl group is protonated (neutral, -COOH) and the nitrogen is protonated (positive, -NH+).

  • SOS: The sulfonate group binds the -NH+, creating a hydrophobic "tail" that interacts with the C18 phase.

  • TEA: Acts as a "sacrificial base" to block residual silanols on the silica surface, preventing peak tailing.[1][2][3]

Method B: The LC-MS Compatible Approach (HILIC)

Best for: PK studies, trace analysis, and biological matrices.

Theory: HILIC uses a water layer adsorbed to a polar surface to partition polar analytes.[1] It provides higher sensitivity for MS because the high organic content aids desolvation in the source.

  • Column: Amide-bonded phase (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][3][4][5]

  • Gradient:

    • 0-1 min: 95% B (Equilibration)[1]

    • 1-8 min: 95% B → 70% B[1]

    • 8-10 min: 70% B[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Solvent: 90% ACN (Critical: Sample must be in high organic solvent to prevent peak distortion).[1]

Part 4: Troubleshooting & FAQs

Q1: My peaks are tailing severely (Tailing Factor > 2.0). Why?

Diagnosis: This is "Silanol Activity."[1] The pyridine nitrogen is interacting with acidic silanol groups (Si-OH) on the silica support, causing secondary retention.[3] Corrective Actions:

  • Add a Silanol Blocker: If using Method A, ensure 0.1% Triethylamine (TEA) is in the buffer.[1]

  • Check pH: Ensure pH is < 3.0. At pH > 4, silanols deprotonate (Si-O⁻), attracting the cationic pyridine ring strongly.

  • Switch Columns: Move to a "Hybrid Particle" column (e.g., Waters BEH or Agilent Poroshell HPH) which has fewer surface silanols.[1]

Q2: 3-PCA and 4-PCA are co-eluting. How do I improve selectivity ( )?

Diagnosis: These isomers have nearly identical hydrophobicities.[1] Corrective Actions:

  • Change the Ion-Pair Reagent: Switch from Octanesulfonate (C8) to Hexanesulfonate (C6) or Decanesulfonate (C10). Longer chains increase retention generally but can alter the spacing between isomers.[1]

  • Temperature Effect: Lower the column temperature to 20°C. Isomer separation is often entropy-driven; lower temperatures can improve resolution (

    
    ) at the cost of higher backpressure.[1]
    
  • Switch to Phenyl-Hexyl: If using RP, a Phenyl-Hexyl column offers

    
     interactions with the pyridine ring, providing orthogonal selectivity compared to C18.[1]
    
Q3: I see "Fronting" peaks in HILIC mode.

Diagnosis: This is almost always a Solvent Mismatch . The Mechanism: If you inject a sample dissolved in 100% water into a HILIC system (running 90% ACN), the water acts as a "strong solvent" plug, carrying the analyte down the column faster than the mobile phase, causing the peak to smear forward. Solution: Dilute your sample with Acetonitrile so the final composition is at least 75-80% organic.[1]

Part 5: Advanced Troubleshooting Logic

Use this flow to diagnose peak shape issues specific to pyridine derivatives.

Troubleshooting Issue Identify Peak Issue Tailing Tailing (As > 1.2) Issue->Tailing Fronting Fronting (As < 0.9) Issue->Fronting Split Split / Double Peaks Issue->Split Silanol Silanol Interaction Action: Lower pH or Add TEA Tailing->Silanol Check pH > 3? Solvent Solvent Mismatch Action: Match Sample Diluent to MP Fronting->Solvent HILIC Mode? Frit Blocked Inlet Frit Action: Reverse Flush/Replace Split->Frit High Pressure? Matrix Matrix Interference Action: SPE Cleanup Split->Matrix Dirty Sample?

Figure 2: Diagnostic workflow for peak shape anomalies. Note that for PCAs, tailing is the most common failure mode.

References

  • Separation of Pyridinecarboxylic Acid Isomers using Ion-Pairing. Journal of Chromatography A. Validated method for UV detection of isomers using sodium octanesulfonate.

  • pKa Values of Pyridinecarboxylic Acids. National Center for Biotechnology Information (PubChem). Detailed physiochemical data for Picolinic (CID 1018), Nicotinic (CID 938), and Isonicotinic (CID 5922) acids.

  • HILIC Separation of Polar Compounds. Waters Corporation Application Notes. Guidelines for separating polar zwitterions on Amide columns.

  • Troubleshooting Peak Tailing in HPLC. Phenomenex Technical Guide. Mechanisms of silanol interactions with basic analytes and mitigation strategies.

Sources

Validation & Comparative

assessing the reproducibility of experiments involving 6-(Nitroamino)-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitramine Stability Trap

This guide addresses the reproducibility challenges associated with 6-(Nitroamino)-3-pyridinecarboxylic acid (6-NNA), a specialized pyridine derivative often confused with its more stable parent compound, 6-Aminonicotinic acid (6-ANA).

The Core Problem: Unlike standard nitro-aromatics (where the


 group is attached to the carbon ring), 6-NNA is a primary nitramine  (

). Primary nitramines are chemically labile functionalities that function as "masked" acids. In aqueous solution—particularly under acidic or physiological conditions—they are prone to rapid hydrolysis or denitration.

The Consequence: Researchers frequently observe "loss of activity" or "variable IC50s" because they are unknowingly screening a mixture of the target nitramine and its degradation products (6-ANA or 6-Hydroxynicotinic acid). This guide provides the protocols required to validate the integrity of 6-NNA before experimentation.

Part 1: Comparative Analysis (Target vs. Artifacts)

The following table contrasts the target molecule with its primary degradation products. Note the distinct physicochemical properties that allow for differentiation.

FeatureTarget: this compound Primary Artifact: 6-Aminonicotinic acid Secondary Artifact: 6-Hydroxynicotinic acid
Structure Pyridine-3-COOH, 6-NH-NO₂ Pyridine-3-COOH, 6-NH₂ Pyridine-3-COOH, 6-OH
Chemical Class Primary Nitramine (Energetic/Labile)Aminopyridine (Stable)Pyridone/Hydroxypyridine (Stable)
pKa (approx) ~5.5 (Nitramine proton is acidic)4.85 (Amphoteric)3.8 (Carboxylic), 10.5 (Phenolic)
Aqueous Stability Low. Hydrolyzes at pH < 7 or > 12.[1]High. Stable in most buffers.High. Stable.[2][3]
UV Absorbance Bathochromic shift (Red shift) vs parent.

nm

nm
Solubility Soluble in basic buffers (as dianion).Moderate in water; Soluble in acid/base.Poor in water; Soluble in hot water/base.
Risk Factor High. Spontaneous denitration.Low. Standard metabolite.Low. Standard metabolite.

Part 2: The Mechanism of Failure

To ensure reproducibility, one must understand how the molecule fails. The primary nitramine group is not a passive substituent; it is an energetic functional group.

The Degradation Pathway

In acidic media, the nitramine nitrogen is protonated, making the nitro group a good leaving group (


 or 

). This leads to the formation of a carbocation-like intermediate or direct nucleophilic attack by water.
  • Acid-Catalyzed Denitration: Reverts 6-NNA to 6-ANA (Loss of

    
    ).
    
  • Hydrolysis: Substitution of the nitramine group with a hydroxyl group, yielding 6-Hydroxynicotinic acid.

Visualization: Stability & Degradation Workflow

G cluster_stability Stability Zone (Keep Here) N_Target Target: this compound (Labile Nitramine) N_Inter Intermediate: Protonated Nitramine (Acidic Conditions) N_Target->N_Inter pH < 6.0 Protonation N_Salt Stable Form: Disodium Salt (pH 8.0 - 9.0, Cold) N_Target->N_Salt NaOH (1.0 eq) N_Amine Artifact 1: 6-Aminonicotinic Acid (Denitration Product) N_Inter->N_Amine Loss of NO2 group N_Hydroxy Artifact 2: 6-Hydroxynicotinic Acid (Hydrolysis Product) N_Inter->N_Hydroxy Nucleophilic Attack (H2O) N_Gas Byproducts: N2O / HNO3 N_Inter->N_Gas N_Salt->N_Target Acidification

Figure 1: Degradation pathways of this compound. The compound is only stable when stored as a salt in basic conditions. Acidic environments trigger rapid decomposition into amino- or hydroxy- analogs.

Part 3: Critical Protocols for Reproducibility

Do not rely on vendor Certificates of Analysis (CoA) older than 3 months. The nitramine group can degrade in solid state if exposed to moisture.

Protocol A: Purity Verification (The "Shift" Test)

Before any biological assay, you must verify that your compound has not reverted to the amine.

Method: UV-Vis Spectrophotometry (Rapid Screen)

  • Blank: 100 mM Phosphate Buffer, pH 7.4.

  • Standard: Prepare 50 µM solution of authentic 6-Aminonicotinic acid (commercially available).

  • Sample: Prepare 50 µM solution of your 6-NNA test batch.

  • Scan: 220 nm to 400 nm.

  • Criteria:

    • 6-ANA (Artifact): Expect

      
       ~265 nm.
      
    • 6-NNA (Target): Expect a significant bathochromic shift (red-shift) and broadening of the peak due to the electron-withdrawing nitro group conjugated to the amine. If the spectra overlap perfectly, your sample has degraded.

Method: HPLC (Definitive)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Ammonium Acetate (pH 7.0). Do not use TFA/Formic Acid as low pH degrades the sample on-column.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 min.

  • Result: The nitramine (6-NNA) is more hydrophobic than the parent amine (6-ANA) due to the masking of the basic amine and internal hydrogen bonding. 6-NNA should elute after 6-ANA.

Protocol B: Solubilization & Storage

The most common error is dissolving 6-NNA in DMSO and storing it at room temperature, or dissolving it in acidic water.

  • Solubilization:

    • The nitramine proton (

      
      ) has a pKa 
      
      
      
      5.5–6.0.
    • To dissolve, use 1.05 equivalents of NaOH or KOH. This forms the stable dianion (carboxylate + nitraminate).

    • Avoid: Pure water (often slightly acidic due to dissolved CO2) or DMSO containing water.

  • Storage:

    • Solid: Store at -20°C under argon. Desiccate strictly.

    • Solution: Never store aqueous solutions. Prepare fresh. The half-life of primary nitramines in water at pH 7 can be measured in hours to days depending on temperature.

References

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Definitive text on the instability and synthesis of primary nitramines and their rearrangement mechanisms).
  • McAteer, D., et al. (2012). Nitration of primary amines to form primary nitramines.[4] Cranfield University, Defence Academy of the United Kingdom. Link (Review of the synthetic difficulty and instability of the R-NH-NO2 moiety).

  • PubChem Compound Summary. (2025). 6-Aminonicotinic acid (CAS 3167-49-5).[5][6][7] National Center for Biotechnology Information. Link (Data on the stable artifact for comparison).

  • Simson Pharma. (2025). 6-Amino Nicotinic Acid Technical Datasheet. Link (Commercial specifications for the parent amine).

  • Boyer, J. H., & Schoen, W. (1956).[8] 6-Hydroxynicotinic Acid.[8] Organic Syntheses, 36, 44. Link (Protocol for the hydrolysis product, confirming the degradation pathway).

Sources

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